

Enprostil: A Technical Guide to its EP3 Receptor Binding Affinity and Selectivity

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Compound of Interest

Compound Name: Enprostil

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This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity of **Enprostil** for the prostaglandin EP3 receptor. **Enprostil**, a synthetic analog of prostaglandin E2 (PGE2), is a potent agonist at the EP3 receptor and has been a subject of interest for its therapeutic potential, particularly in gastroprotection.^{[1][2]} This document details its binding profile across various prostanoid receptors, the intricate signaling pathways of the EP3 receptor, and the experimental methodologies used to characterize these interactions.

Quantitative Analysis of Enprostil's Prostanoid Receptor Binding and Functional Potency

The following tables summarize the available quantitative data on **Enprostil**'s binding affinity (pKi) and functional potency (pEC50) at various human and animal prostanoid receptors.

Table 1: **Enprostil** Binding Affinity (pKi) at Human Prostanoid Receptors

Receptor	Gene	Species	Family	Class	Type	pKi (min)	pKi (avg)	pKi (max)	Database
DP1	PTGDR	Human	Prostanoid	A	pKi	5.00	5.00	5.00	PDSP Ki database[3]
EP1	PTGER1	Human	Prostanoid	A	pKi	7.09	7.09	7.09	PDSP Ki database[3]
EP2	PTGER2	-	-	-	-	< 5.00	-	-	Functional Data*
EP3	PTGER3	Human	Prostanoid	A	pKi	7.92	7.92	7.92	PDSP Ki database[3]
EP4	PTGER4	Human	Prostanoid	A	pKi	5.00	5.00	5.00	PDSP Ki database
FP	PTGFR	Human	Prostanoid	A	pKi	7.06	7.06	7.06	PDSP Ki database
IP	PTGIR	Human	Prostanoid	A	pKi	5.00	5.00	5.00	PDSP Ki database

Note: No direct binding affinity data (Ki) for **Enprostil** at the human EP2 receptor was found. Functional studies on guinea-pig trachea indicate no activity at concentrations up to 10 μ M, suggesting a pKi of < 5.0.

Table 2: **Enprostil** Functional Potency (pEC₅₀) at Various Prostanoid Receptors

Receptor	Tissue/Preparation	Species	-logEC ₅₀ (M) ± SEM
EP3	Vas Deferens	Guinea-Pig	8.30 ± 0.08
FP	Colon	Rat	7.34 ± 0.11
TP	Aorta	Guinea-Pig	6.54 ± 0.07

Source: Characterization of the prostanoid receptor profile of **enprostil** and isomers in smooth muscle and platelets in vitro.

EP3 Receptor Signaling Pathways

The prostaglandin EP3 receptor is a G-protein coupled receptor (GPCR) known for its complex signaling capabilities, primarily due to its ability to couple to multiple G-protein subtypes. This promiscuous coupling allows for a diverse range of cellular responses upon activation by agonists like **Enprostil**. The primary signaling cascades are initiated through its interaction with Gi, Gs, and G13 proteins.

Gi-Coupled Pathway

The canonical signaling pathway for the EP3 receptor is through the inhibitory G-protein, Gi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other cAMP-dependent effectors.

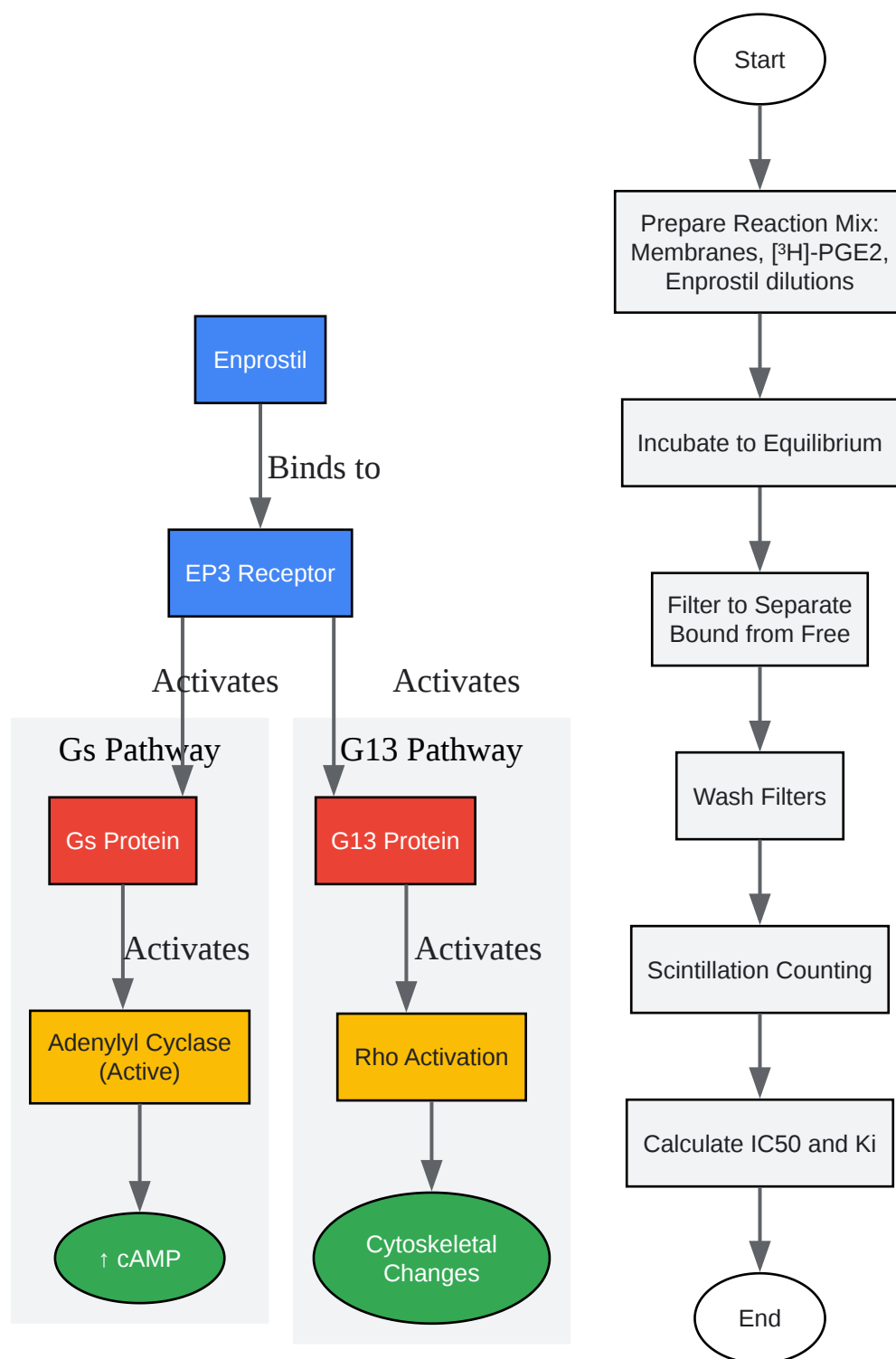


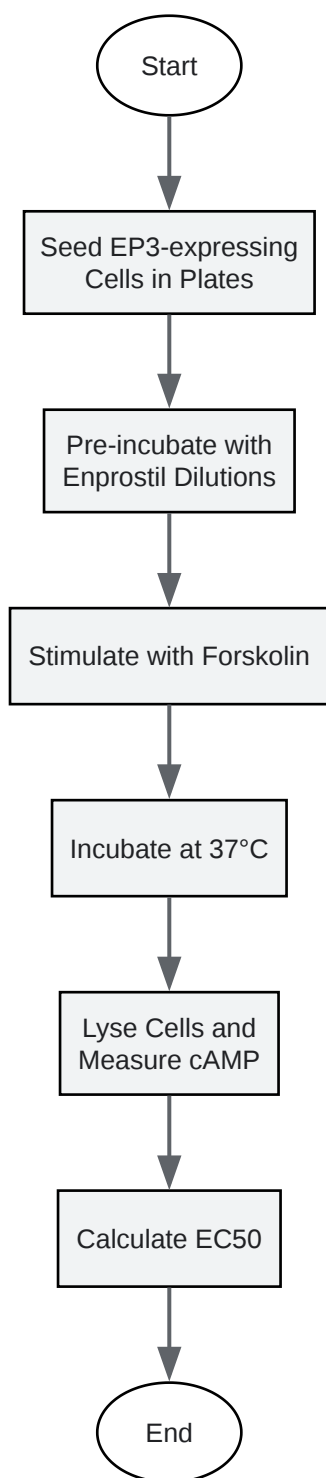
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Gi-Coupled Signaling Pathway of the EP3 Receptor.

Gs and G13-Coupled Pathways

In addition to its inhibitory role, the EP3 receptor can also couple to the stimulatory G-protein, Gs, leading to an increase in cAMP production. Furthermore, evidence suggests coupling to G13, which activates the small GTPase Rho, influencing the actin cytoskeleton and cell morphology.





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